ethyl 3-oxo-2H-quinoxaline-2-carboxylate
Description
Ethyl 3-oxo-2H-quinoxaline-2-carboxylate is a heterocyclic compound featuring a quinoxaline core with a ketone group at the 3-position and an ester moiety at the 2-position. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibiting properties . This compound serves as a versatile intermediate in organic synthesis, enabling modifications at reactive sites such as the 3-oxo group and the ethyl ester, which can undergo hydrolysis, alkylation, or nucleophilic substitution . Its synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with diethyl oxomalonate, as demonstrated in the preparation of chlorinated analogs .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 3-oxo-2H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6,9H,2H2,1H3 |
InChI Key |
HVTOEGVKMCNSFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N=C2C=CC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with ethyl oxalyl chloride in the presence of a base, followed by cyclization . Another method includes the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 3-oxo-2H-quinoxaline-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential as an anticancer agent and its role in developing new therapeutic drugs.
Industry: It is used in the development of dyes, organic semiconductors, and electroluminescent materials
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their DNA synthesis and cellular processes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 3-oxo-2H-quinoxaline-2-carboxylate derivatives vary in substituent type, position, and ring saturation, leading to distinct physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Position : Chlorination at the 7-position (Compound 2d) yields a higher synthesis efficiency (54%) compared to the 6-position (32%) , likely due to steric or electronic effects during cyclization.
- Functional Groups: Bromo and aryl amino substituents (e.g., ) enhance molecular weight and polarity, impacting solubility and pharmacokinetic profiles.
Physicochemical Properties
- Density and Boiling Points: Predicted densities (~1.2–1.3 g/cm³) and boiling points (~468–542°C) correlate with molecular weight and hydrogen-bonding capacity. For example, the dimethoxy-quinoline derivative has a lower predicted pKa (9.37) than the tetrahydroquinoxaline analog (12.63) , reflecting differences in electron-withdrawing groups and resonance stabilization.
- Reactivity: The 3-oxo group in this compound facilitates condensation reactions, as seen in the synthesis of pyrazole hybrids . In contrast, bromomethyl-substituted analogs (e.g., ) undergo nucleophilic substitution with salicylaldehydes to form benzofuran derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
